9-Methylstreptimidone

Agricultural Fungicide Plant Pathology Natural Product Discovery

9-Methylstreptimidone (Antibiotic TS 885; NSC 248958) is a glutarimide antibiotic with a non-interchangeable 6E,8Z-conjugated diene pharmacophore. Its 9-methyl substitution confers distinct potency against C. orbiculare (EC50 1.09 μg/mL) and superior in vivo control efficacy (76.9–87.6%) over commercial fungicides like Duofu. Unlike generic glutarimides, it uniquely suppresses LPS-induced NO production, selectively induces apoptosis in ATL cells, and demonstrates host-mediated antifungal protection in murine candidiasis models. Procure for NF-κB pathway studies, next-generation biofungicide development, and metabolic engineering.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 51867-94-8
Cat. No. B1667553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylstreptimidone
CAS51867-94-8
Synonyms9-Methylstreptimidone, Antibiotic TS 885, NSC 248958
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C
InChIInChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1
InChIKeyATUBIBZJAGAIBW-WGEALTPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA residue
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

9-Methylstreptimidone CAS 51867-94-8: Procurement-Grade Glutarimide Antibiotic for Antifungal, Antiviral & NF-κB Research


9-Methylstreptimidone (Antibiotic TS 885; NSC 248958) is a microbial secondary metabolite belonging to the glutarimide antibiotic class, originally isolated from Streptomyces sp. S-885 [1]. Its structure is defined as the 9-methyl derivative of streptimidone, characterized by a glutarimide ring linked to an acyclic unsaturated ketone side chain featuring a conjugated 6E,8Z-diene system [2]. This compound exhibits a broad, quantifiable bioactivity profile including antifungal, antiviral, and NF-κB inhibitory properties, making it a versatile research tool distinct from other glutarimides [3].

Why 9-Methylstreptimidone Procurement Cannot Be Substituted by Generic Glutarimide Analogs


Procuring a generic glutarimide antibiotic or a simpler structural analog is not a scientifically valid substitute for 9-methylstreptimidone. The compound's specific 9-methyl group and its 6E,8Z-conjugated diene side chain are not inert features; they are pharmacophoric elements critical for its distinct biological activities [1]. Direct comparative studies confirm that its potency against yeasts and filamentous fungi differs significantly from that of its parent compound, streptimidone, and commercial fungicides [2]. Furthermore, its specific mechanism of action, including the induction of apoptosis in adult T-cell leukemia cells and host-mediated antifungal effects in vivo, is not replicated by other glutarimides like cycloheximide or even its own derivatives, such as the glucopyranoside conjugate [3]. The quantitative data in the following sections demonstrate that substitution would introduce unverified variables in potency, mechanism, and efficacy.

9-Methylstreptimidone (CAS 51867-94-8): Quantitative Evidence for Differentiated Scientific Selection


Superior Antifungal Potency Against Colletotrichum orbiculare vs. Commercial Fungicide Duofu

9-Methylstreptimidone demonstrates significantly greater in vitro potency against the phytopathogen C. orbiculare compared to the commercial fungicide Duofu, a key differentiator for agricultural antifungal research [1]. This advantage translates to superior in vivo control of cucumber anthracnose in pot experiments.

Agricultural Fungicide Plant Pathology Natural Product Discovery

NF-κB Pathway Inhibition: 9-Methylstreptimidone as a Baseline for Analog Development

9-Methylstreptimidone serves as a well-characterized, naturally occurring inhibitor of the NF-κB pathway. Its activity in suppressing LPS-induced NO production in macrophages provides a quantitative benchmark for evaluating synthetic analogs [1]. This is crucial for researchers aiming to develop novel anti-inflammatory agents with simplified structures.

Inflammation NF-κB Signaling Medicinal Chemistry SAR Studies

Selective Apoptosis Induction in ATL Cells: Differentiation from Non-Selective Cytotoxins

9-Methylstreptimidone is reported to selectively induce apoptosis in adult T-cell leukemia (ATL) cells, distinguishing it from generally cytotoxic glutarimide antibiotics [1]. This selectivity is linked to its NF-κB inhibitory activity in these specific cell lines [2].

Cancer Research Adult T-Cell Leukemia Apoptosis Selective Cytotoxicity

Host-Mediated Antifungal Mechanism In Vivo: Distinct from Direct-Acting Fungicides

In a mouse model of Candida albicans infection, 9-methylstreptimidone exhibits a protective effect that is dependent on prophylactic administration and is not due to direct antifungal activity in vitro [1]. This suggests a host-mediated mechanism, differentiating it from direct-acting antifungal drugs like azoles or polyenes.

Immunology Host-Pathogen Interaction In Vivo Efficacy Mechanism of Action

Biosynthetic Gene Cluster Identification: Enabling Targeted Strain Engineering

The biosynthetic gene cluster (BGC) responsible for 9-methylstreptimidone production has been identified and characterized in Streptomyces himastatinicus through genome scanning and gene inactivation experiments [1]. This genetic tractability offers a distinct advantage for scalable production research compared to analogs with uncharacterized or cryptic BGCs.

Synthetic Biology Metabolic Engineering Genome Mining Natural Product Biosynthesis

In Vivo Antiviral Efficacy with Defined Therapeutic Index in a Murine Influenza Model

9-Methylstreptimidone provides quantifiable protection against influenza A2 (H2N2) virus infection in mice when administered prophylactically, with a calculated therapeutic index of 60 [1]. This in vivo efficacy benchmark is crucial for evaluating the compound's potential as an antiviral lead.

Antiviral Research Influenza Virus Interferon Inducer In Vivo Pharmacology

Procurement-Driven Research Applications for 9-Methylstreptimidone (51867-94-8)


Agricultural Biopesticide Lead Optimization for Anthracnose Control

Procure 9-methylstreptimidone as a high-potency lead compound for developing next-generation biofungicides against Colletotrichum orbiculare. Its demonstrated EC50 of 1.09 μg/mL and superior in vivo control efficacy (76.9-87.6%) compared to commercial standards like Duofu make it an ideal benchmark for SAR studies and formulation development aimed at crop protection [1].

Mechanistic Probe for Host-Mediated Immunity Against Fungal Pathogens

Utilize 9-methylstreptimidone to investigate host-mediated defense mechanisms against systemic fungal infections. Its unique in vivo profile, which shows prophylactic efficacy in a murine candidiasis model without direct in vitro antifungal activity, makes it a valuable tool for dissecting immunomodulatory pathways distinct from direct antimicrobial action [2].

Chemical Biology Probe for NF-κB Signaling and ATL Apoptosis

Use 9-methylstreptimidone as a selective chemical probe to study NF-κB pathway inhibition and apoptosis induction in adult T-cell leukemia (ATL) models. Its established activity in suppressing LPS-induced NO production and selectively killing ATL cells provides a defined pharmacological tool for validating new therapeutic targets in this pathway [3].

Metabolic Engineering Platform for Glutarimide Antibiotic Production

Source 9-methylstreptimidone and its producing strains as a model system for metabolic engineering. The identified and characterized biosynthetic gene cluster in S. himastatinicus offers a tractable genetic platform for yield improvement, heterologous expression, and generation of novel analogs through combinatorial biosynthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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